Ethyl 4-amino-2-{[2-oxo-2-(pyrrolidin-1-yl)ethyl]sulfanyl}pyrimidine-5-carboxylate
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Overview
Description
Ethyl 4-amino-2-{[2-oxo-2-(pyrrolidin-1-yl)ethyl]sulfanyl}pyrimidine-5-carboxylate is a complex organic compound that belongs to the pyrimidine family Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-amino-2-{[2-oxo-2-(pyrrolidin-1-yl)ethyl]sulfanyl}pyrimidine-5-carboxylate typically involves multiple stepsThe reaction conditions often require the use of solvents like ethyl acetate and reagents such as anhydrous sodium sulfate .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory methods to increase yield and purity while reducing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-amino-2-{[2-oxo-2-(pyrrolidin-1-yl)ethyl]sulfanyl}pyrimidine-5-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen atoms into the molecule, potentially altering its biological activity.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms, which may change the compound’s properties.
Substitution: This reaction can replace one functional group with another, allowing for the modification of the compound’s activity and selectivity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a sulfoxide or sulfone derivative, while reduction could produce a more saturated compound .
Scientific Research Applications
Ethyl 4-amino-2-{[2-oxo-2-(pyrrolidin-1-yl)ethyl]sulfanyl}pyrimidine-5-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: It may be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of ethyl 4-amino-2-{[2-oxo-2-(pyrrolidin-1-yl)ethyl]sulfanyl}pyrimidine-5-carboxylate involves its interaction with specific molecular targets. It has been shown to inhibit endoplasmic reticulum stress and apoptosis, as well as the NF-kB inflammatory pathway. These actions contribute to its potential neuroprotective and anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine derivatives: These compounds share the pyrrolidine ring and have similar biological activities.
Triazole-pyrimidine hybrids: These compounds also exhibit neuroprotective and anti-inflammatory properties.
2-thio-containing pyrimidines: These compounds have similar structural features and undergo comparable chemical reactions.
Uniqueness
Ethyl 4-amino-2-{[2-oxo-2-(pyrrolidin-1-yl)ethyl]sulfanyl}pyrimidine-5-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to modulate multiple pathways makes it a promising candidate for further research and development.
Properties
IUPAC Name |
ethyl 4-amino-2-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanylpyrimidine-5-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N4O3S/c1-2-20-12(19)9-7-15-13(16-11(9)14)21-8-10(18)17-5-3-4-6-17/h7H,2-6,8H2,1H3,(H2,14,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRDCJISOIKKDHH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C(N=C1N)SCC(=O)N2CCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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